

A Technical Guide to the Chemical Properties of 3-Hydroxypyruvate

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Compound of Interest

Compound Name: 3-Hydroxypyruvate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **3-Hydroxypyruvate**, an important alpha-keto acid intermediate in metabolic pathways. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and pathway visualization.

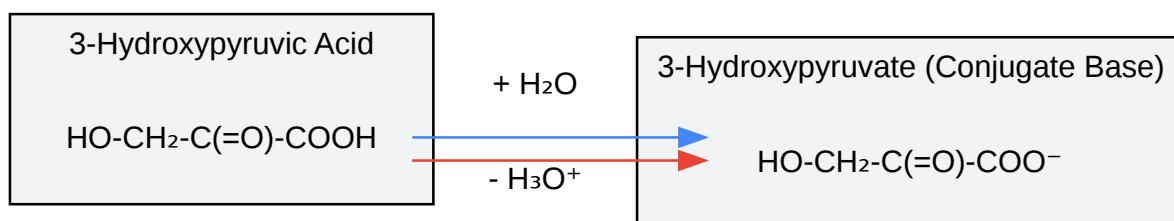
Core Chemical and Physical Properties

3-Hydroxypyruvate, also known as β -hydroxypyruvic acid, is a key metabolite in the pathways of serine and glycine metabolism.^{[1][2]} Its chemical identity and physical properties are summarized below.

Property	Value	Source
IUPAC Name	3-hydroxy-2-oxopropanoic acid	[1][3]
Synonyms	β -Hydroxypyruvate, 3-Hydroxypyruvic acid, OH-pyruvate	[1][2]
CAS Number	1113-60-6	[1][4]
Chemical Formula	C ₃ H ₄ O ₄	[1]
Molecular Weight	Average: 104.0615 g/mol , Monoisotopic: 104.010958616 g/mol	[1][3]
Physical Description	White to pale beige crystalline powder	[5]
Melting Point	82.4 °C	[5]
Boiling Point	257.0 °C	[5]
Water Solubility	50 g/L at 20 °C (experimental), 209 g/L (predicted)	[2][5]
pKa (Strongest Acidic)	2.57	[1][2]
logP (o/w)	-2.079 (estimated)	[5]
SMILES	<chem>OCC(=O)C(O)=O</chem>	[1][3]
InChI Key	HHDDCCUIIUWNGJ- UHFFFAOYSA-N	[1][3]

Structural and Chemical Identity

3-Hydroxypyruvate is a three-carbon alpha-keto acid with a hydroxyl group on the third carbon.[2] In aqueous solution, it exists in equilibrium with its conjugate base, **3-hydroxypyruvate**. The deprotonation of the carboxylic acid group results in the **3-hydroxypyruvate** anion.[6]



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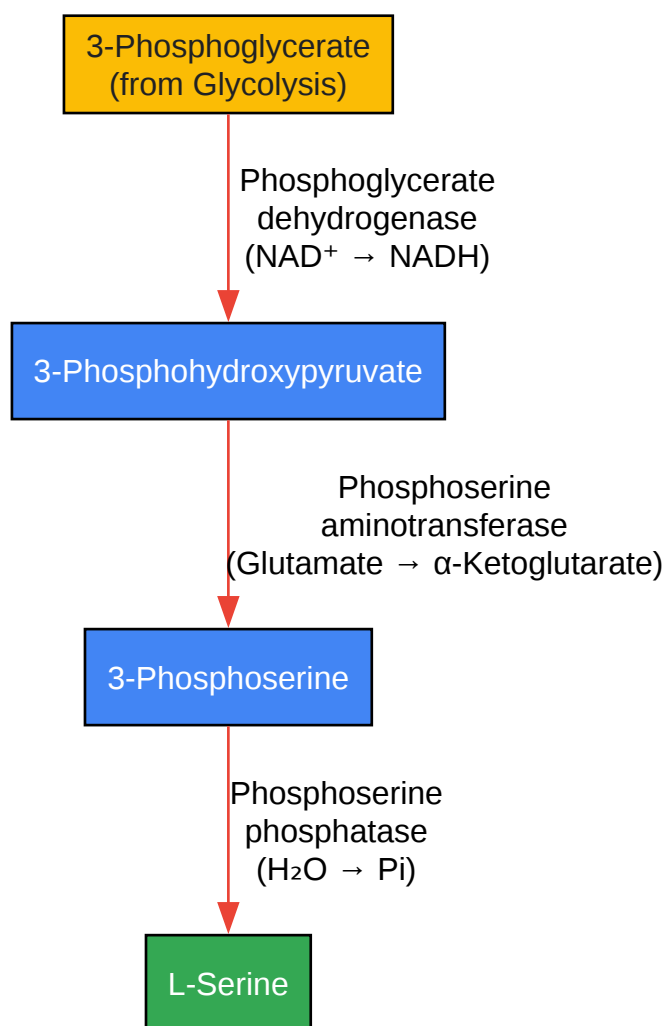
Figure 1: Acid-base equilibrium of 3-Hydroxypyruvic acid.

Stability and Storage

For optimal stability, **3-Hydroxypyruvate** should be stored under refrigeration in a tightly sealed container.^[5] Under these conditions, it has a shelf life of 12 months or longer.^[5] As with many small organic molecules, it is susceptible to degradation under conditions of high temperature, humidity, and light exposure.

Role in Metabolic Pathways

3-Hydroxypyruvate is a crucial intermediate in the phosphorylated pathway of L-serine biosynthesis, a key anabolic route connecting glycolysis to amino acid metabolism. It is formed from 3-phosphohydroxypyruvate and is subsequently transaminated to form L-serine.



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Figure 2: L-Serine biosynthesis pathway involving **3-Hydroxypyruvate**'s phosphorylated precursor.

Experimental Protocols

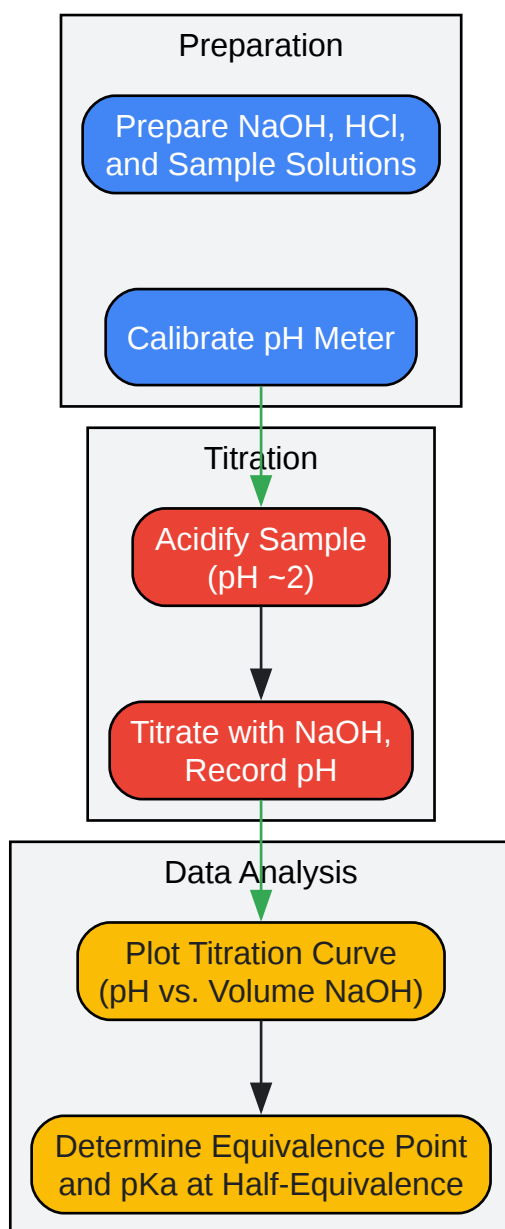
Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of **3-Hydroxypyruvate** using potentiometric titration.

Methodology:

- Preparation of Solutions:

- Prepare a standard solution of 0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl).
- Prepare a sample solution of **3-Hydroxypyruvate** at a known concentration (e.g., 1 mM) in deionized water.^[7]
- To maintain constant ionic strength, a solution of 0.15 M Potassium Chloride (KCl) is used.^[7]
- Instrument Calibration:
 - Calibrate a pH meter using standard aqueous buffers of pH 4, 7, and 10.^[7]
- Titration Procedure:
 - Place a known volume (e.g., 20 mL) of the **3-Hydroxypyruvate** sample solution into a reaction vessel equipped with a magnetic stirrer.
 - Immerse the calibrated pH electrode into the solution.
 - Acidify the solution to approximately pH 1.8-2.0 with 0.1 M HCl.^[7]
 - Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.
 - Record the pH value after each addition, ensuring the reading is stable (drift < 0.01 pH units/minute).^[7]
 - Continue the titration until the pH reaches approximately 12-12.5.^[7]
- Data Analysis:
 - Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
 - The equivalence point is the midpoint of the steepest portion of the curve.
 - The pKa is the pH at the half-equivalence point, which can be determined from the titration curve.



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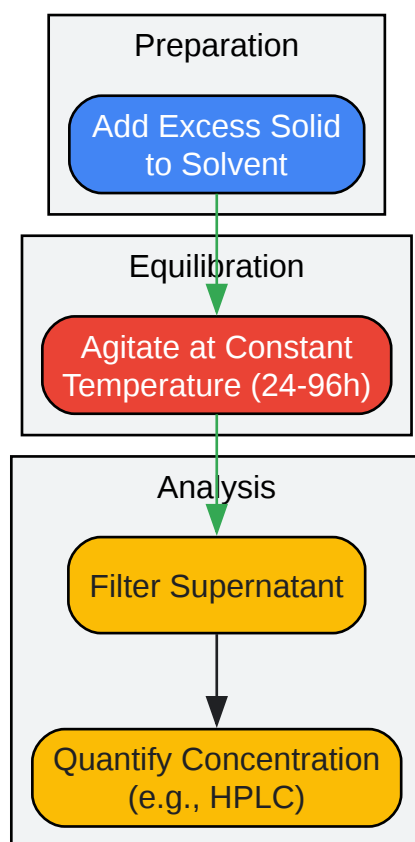
Figure 3: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility by Shake-Flask Method

This protocol describes the determination of the thermodynamic aqueous solubility of **3-Hydroxypyruvate** using the reliable shake-flask method.

Methodology:

- Sample Preparation:
 - Add an excess amount of solid **3-Hydroxypyruvate** to a series of glass vials containing a known volume of purified water (or a specific buffer solution).^[8] The excess solid ensures that a saturated solution is formed.
- Equilibration:
 - Seal the vials and place them in a water bath shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the vials for a sufficient period (e.g., 24-96 hours) to ensure equilibrium is reached between the solid and dissolved compound.^[8]
- Sample Collection and Processing:
 - After equilibration, cease agitation and allow the undissolved solid to settle.
 - Carefully withdraw an aliquot of the supernatant.
 - Immediately filter the aliquot through a 0.45-micron filter to remove any undissolved particles.^[8]
- Concentration Analysis:
 - Quantify the concentration of **3-Hydroxypyruvate** in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).^[8]
 - The measured concentration represents the aqueous solubility of **3-Hydroxypyruvate** under the specified conditions.



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Figure 4: Workflow for aqueous solubility determination by the shake-flask method.

Stability Assessment

This protocol provides a general framework for assessing the stability of **3-Hydroxypyruvate**, based on ICH guidelines.

Methodology:

- Protocol Design:
 - Define the storage conditions to be tested, including long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[2]
 - Specify the time points for testing (e.g., 0, 3, 6, 9, 12 months).[2]
- Sample Storage:

- Place accurately weighed samples of **3-Hydroxypyruvate** in appropriate containers and store them in controlled environmental chambers under the defined conditions.[\[2\]](#)
- Analytical Testing:
 - At each time point, remove a sample and analyze it using a validated, stability-indicating method, typically HPLC.[\[2\]](#)
 - The analysis should quantify the amount of remaining **3-Hydroxypyruvate** (potency) and detect the presence of any degradation products (purity).[\[2\]](#)
- Data Evaluation:
 - Compare the results over time to the initial (time 0) data to determine the rate of degradation and identify any trends.
 - This data is used to establish the shelf-life and recommended storage conditions.

Enzymatic Assay for Hydroxypyruvate Reductase

This protocol describes a method to measure the activity of hydroxypyruvate reductase, an enzyme that catalyzes the reduction of **3-Hydroxypyruvate**.

Methodology:

- Reagent Preparation:
 - Prepare a reaction buffer (e.g., Tris/HCl).
 - Prepare a solution of **3-Hydroxypyruvate** (substrate) at a saturating concentration.[\[9\]](#)
 - Prepare a solution of NADPH or NADH (cofactor) at a concentration of 0.4 mM.[\[9\]](#)
 - Prepare the enzyme solution (hydroxypyruvate reductase).
- Assay Procedure:
 - In a quartz cuvette, combine the reaction buffer and the NADPH/NADH solution.

- Incubate for 3-4 minutes at a constant temperature (e.g., 25 °C) to allow for temperature equilibration.[10]
- Initiate the reaction by adding the enzyme solution.
- Immediately start monitoring the decrease in absorbance at 340 nm using a spectrophotometer. This decrease corresponds to the oxidation of NADPH/NADH.[9]
- Data Analysis:
 - Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
 - Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH/NADH.

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